molecular formula C12H19BrN4O2 B7459049 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide

4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide

货号 B7459049
分子量: 331.21 g/mol
InChI 键: AVCNEGJXXIQHIM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that produces cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. Inhibition of sGC by BAY 73-6691 has been shown to have potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction.

作用机制

4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 selectively inhibits sGC, which leads to a decrease in cGMP production. This results in relaxation of smooth muscle cells and vasodilation of blood vessels. 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 has been shown to have a greater affinity for the oxidized form of sGC, which is present in diseased tissues, compared to the reduced form of sGC, which is present in healthy tissues.
Biochemical and Physiological Effects:
4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 has been shown to have several biochemical and physiological effects, including relaxation of smooth muscle cells, vasodilation of blood vessels, inhibition of platelet aggregation, and modulation of neurotransmission. These effects are mediated by the decrease in cGMP production resulting from sGC inhibition.

实验室实验的优点和局限性

One advantage of using 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 in lab experiments is its selectivity for sGC, which allows for specific modulation of cGMP production. However, one limitation is the potential for off-target effects, as sGC is also present in healthy tissues. Additionally, the use of 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 may not be suitable for all experimental models, as its effects may be influenced by the presence of other signaling pathways.

未来方向

There are several future directions for research on 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691, including the development of more potent and selective sGC inhibitors, the investigation of the effects of sGC inhibition in other disease models, and the exploration of combination therapies with other drugs targeting the cGMP pathway. Additionally, further studies are needed to fully understand the mechanisms underlying the biochemical and physiological effects of 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691, as well as its potential for off-target effects.

合成方法

The synthesis of 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 involves the reaction of 4-bromo-1,5-dimethylpyrazole-3-carboxylic acid with 2-(morpholin-4-yl)ethylamine in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to form the corresponding carboxamide.

科学研究应用

4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. In preclinical studies, 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 has been shown to improve pulmonary hemodynamics and right ventricular function in animal models of pulmonary hypertension. In clinical trials, 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 has been shown to improve exercise capacity and quality of life in patients with pulmonary hypertension.

属性

IUPAC Name

4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN4O2/c1-9-10(13)11(15-16(9)2)12(18)14-3-4-17-5-7-19-8-6-17/h3-8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCNEGJXXIQHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NCCN2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。